molecular formula C35H56KO10P B1505944 Potassium ascorbyl tocopheryl phosphate CAS No. 127061-56-7

Potassium ascorbyl tocopheryl phosphate

Cat. No.: B1505944
CAS No.: 127061-56-7
M. Wt: 706.9 g/mol
InChI Key: VIHIKSJKXIMMLV-FZTHFCCHSA-M
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Description

EPC-K1 is a novel antioxidant compound synthesized by the phosphate linkage of L-ascorbic acid (vitamin C) and α-tocopherol (vitamin E). This compound is known for its ability to scavenge hydroxyl radicals and stimulate the production of endothelial nitric oxide. EPC-K1 has shown significant potential in preventing myocardial reperfusion injury and protecting against oxidative stress-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: EPC-K1 is synthesized through the phosphate linkage of L-ascorbic acid and α-tocopherol. The reaction involves the esterification of the hydroxyl group of L-ascorbic acid with the phosphate group of α-tocopherol. This process typically requires the use of a dehydrating agent and a catalyst to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of EPC-K1 involves large-scale esterification reactions under controlled conditions. The reaction mixture is subjected to purification processes, such as crystallization and chromatography, to obtain high-purity EPC-K1. The final product is then formulated into various dosage forms for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: EPC-K1 primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can scavenge hydroxyl radicals and inhibit the activity of phospholipase A2 .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of EPC-K1 include water and oxygen, resulting from the decomposition of hydrogen peroxide. Additionally, EPC-K1 itself is converted into its oxidized form during the scavenging of hydroxyl radicals .

Mechanism of Action

EPC-K1 exerts its effects through two primary mechanisms:

    Stimulation of Endothelial Nitric Oxide Production: EPC-K1 stimulates the release of endothelium-derived nitric oxide, an endogenous vasodilator and inhibitor of platelet and leukocyte activation and adhesion.

    Scavenging of Hydroxyl Radicals: EPC-K1 scavenges hydroxyl radicals, which are highly reactive species that can cause cellular damage.

Comparison with Similar Compounds

EPC-K1 is unique due to its dual antioxidant properties derived from both L-ascorbic acid and α-tocopherol. Similar compounds include:

EPC-K1 stands out due to its ability to combine the antioxidant properties of both L-ascorbic acid and α-tocopherol, providing enhanced protection against oxidative stress .

Properties

127061-56-7

Molecular Formula

C35H56KO10P

Molecular Weight

706.9 g/mol

IUPAC Name

potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C35H57O10P.K/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22-,23-,28+,32-,35-;/m1./s1

InChI Key

VIHIKSJKXIMMLV-FZTHFCCHSA-M

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])OC3=C([C@H](OC3=O)[C@H](CO)O)O)C.[K+]

SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+]

127061-56-7

synonyms

ascorbic acid-2-(3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hydrogen phosphate)
EPC-K
EPC-K(1)
EPC-K1
L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt
potassium ascorbyl tocopheryl phosphate

Origin of Product

United States

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